molecular formula C32H48O10 B609534 Neritaloside CAS No. 465-13-4

Neritaloside

Cat. No.: B609534
CAS No.: 465-13-4
M. Wt: 592.726
InChI Key: UZQOZJNEDXAJEZ-VZJXLKLWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neritaloside can be synthesized through the glycosylation of oleandrigenin with digitalose. The reaction typically involves the use of a glycosyl donor and an acceptor under acidic conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources such as Nerium oleander. The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Neritaloside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Neritaloside has several scientific research applications:

Comparison with Similar Compounds

Uniqueness of Neritaloside: this compound is unique due to its specific glycosidic linkage and the presence of an acetoxy group at position C16, which distinguishes it from other similar cardenolides .

Properties

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O10/c1-16-26(35)28(38-5)27(36)29(40-16)42-20-8-10-30(3)19(13-20)6-7-22-21(30)9-11-31(4)25(18-12-24(34)39-15-18)23(41-17(2)33)14-32(22,31)37/h12,16,19-23,25-29,35-37H,6-11,13-15H2,1-5H3/t16-,19-,20+,21+,22-,23+,25+,26+,27-,28+,29+,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQOZJNEDXAJEZ-VZJXLKLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318018
Record name Neritaloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-13-4
Record name Neritaloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neritaloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neritaloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Neritaloside and where is it found?

A1: this compound is a cardiac glycoside found in several plant species, including Nerium oleander [, , , ] and Strophanthus speciosus []. Cardiac glycosides are a class of organic compounds known for their strong effects on the heart. This compound is often found alongside other cardiac glycosides like oleandrin and odoroside.

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated cytotoxic activity against cancer cells in vitro [, , ]. It has shown particular efficacy against a range of hematopoietic tumor cell lines and some carcinomas []. Research suggests that this compound might bypass common drug resistance mechanisms observed with other anticancer agents [].

Q3: How does this compound exert its cytotoxic effects?

A3: While the exact mechanism of action is still under investigation, studies suggest that this compound may interfere with microtubule dynamics, similar to the anticancer drug paclitaxel []. Microtubules are essential for cell division, and disrupting their function can lead to cell cycle arrest and apoptosis (programmed cell death).

Q4: Have any studies investigated the combination of this compound with other anticancer drugs?

A4: Yes, a study explored the combination of this compound-containing extract, Breastin, with paclitaxel in a breast cancer xenograft model []. Interestingly, the combination therapy prevented tumor relapse, which was not observed with paclitaxel monotherapy, suggesting a potential synergistic effect [].

Q5: Are there any analytical methods available for this compound detection and quantification?

A5: Yes, researchers have employed techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) and tandem mass spectrometry (MS/MS) to identify and quantify this compound in plant extracts and biological samples []. These methods provide high sensitivity and selectivity for analyzing this compound.

Q6: Has this compound been studied for its genotoxic potential?

A6: Yes, a study using Allium cepa and Allium sativum root tip cells showed that this compound induced chromosomal aberrations [], indicating potential genotoxic effects. This finding highlights the need for further research to fully understand the safety profile of this compound.

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